molecular formula C19H15N5O B6103247 2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol

2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol

Número de catálogo B6103247
Peso molecular: 329.4 g/mol
Clave InChI: VCZKMOAQDFHXKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol, also known as PD-166285, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PD-166285 is a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and has been shown to have anti-tumor activity in preclinical studies.

Mecanismo De Acción

2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol is a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a critical role in regulating cell growth, proliferation, and survival. Overexpression or mutation of EGFR is commonly observed in many types of cancer and is associated with poor prognosis. This compound inhibits the activity of EGFR by binding to the ATP-binding site of the receptor, preventing the transfer of phosphate groups to downstream signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition to its anti-tumor effects, this compound has been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol is its high potency and specificity for EGFR. This makes it an ideal tool for studying the role of EGFR in cancer biology and for developing new cancer therapies. However, one limitation of this compound is that it is not effective against all types of cancer. It has been shown to be most effective against cancers that overexpress or have mutations in EGFR.

Direcciones Futuras

1. Combination therapy: 2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol has been investigated in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its anti-tumor effects.
2. Development of new EGFR inhibitors: Although this compound is a potent inhibitor of EGFR, it has limitations in terms of its selectivity and efficacy. There is a need to develop new EGFR inhibitors that are more selective and effective.
3. Personalized medicine: The development of personalized cancer therapies that are tailored to the specific genetic profile of the patient is an area of active research. This compound may play a role in this approach by targeting tumors that have specific mutations in EGFR.
4. Investigation of other tyrosine kinases: this compound has been shown to inhibit the activity of other tyrosine kinases besides EGFR. Further investigation of these targets may lead to the development of new cancer therapies.
5. Investigation of other diseases: this compound has been investigated for its potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases. Further research in these areas may lead to the development of new treatments.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. Its high potency and specificity for EGFR make it an ideal tool for studying the role of EGFR in cancer biology and for developing new cancer therapies. Further research is needed to fully understand its mechanism of action and to develop more effective cancer therapies.

Métodos De Síntesis

2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol can be synthesized using a multi-step process that involves the reaction of 2-aminopyrimidine with 4-methyl-2-aminobenzonitrile to form 2-(4-methyl-2-quinazolinyl)amino)-4-aminopyrimidine. This intermediate is then reacted with phenyl isocyanate to form the final product, this compound.

Aplicaciones Científicas De Investigación

2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-tumor activity in preclinical studies and has been investigated as a potential treatment for a variety of cancers, including breast cancer, lung cancer, and glioblastoma.

Propiedades

IUPAC Name

2-[(4-methylquinazolin-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c1-12-14-9-5-6-10-15(14)21-18(20-12)24-19-22-16(11-17(25)23-19)13-7-3-2-4-8-13/h2-11H,1H3,(H2,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZKMOAQDFHXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.